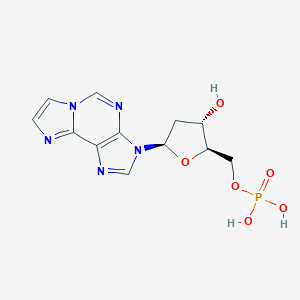

3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-

Übersicht

Beschreibung

A phosphorylated adenosine derivative used as probes of the activator site of glycogen phosphorylase. It is used in method for detecting misincorporation during DNA synthesis.

Biologische Aktivität

3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)- is a phosphorylated derivative of adenosine that plays a significant role in various biological and biochemical applications. This compound is notable for its unique structural features and its ability to interact with biological macromolecules, particularly in the context of enzyme inhibition and nucleic acid synthesis.

- Molecular Formula : C12H14N5O6P

- Molecular Weight : 355.24 g/mol

- IUPAC Name : [(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl dihydrogen phosphate

Biological Activities

3H-Imidazo(2,1-i)purine exhibits several biological activities that make it a valuable compound in research and therapeutic applications:

- Enzyme Inhibition : The compound is used as a probe to study the activator site of glycogen phosphorylase, which is crucial for understanding metabolic pathways involving glycogen breakdown. It has been shown to inhibit enzymes involved in nucleotide metabolism, indicating potential applications in cancer therapeutics and antiviral strategies.

- DNA Synthesis Misincorporation Detection : The compound is instrumental in detecting misincorporation during DNA synthesis, which is essential for studying mutagenesis and DNA repair mechanisms.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may have antiviral properties against HIV and HCV by interfering with nucleic acid synthesis. This positions it as a candidate for further development in antiviral drug research.

- Cytotoxicity : Research indicates that the compound can exhibit cytotoxic effects on certain cell lines, which may be leveraged for therapeutic applications against proliferative diseases such as cancer .

The biological activity of 3H-Imidazo(2,1-i)purine is primarily attributed to its interaction with various molecular targets:

- Target Enzymes : It interacts with kinases and polymerases involved in nucleotide metabolism, leading to the inhibition of cell proliferation and viral replication.

- Pathways Affected : The compound disrupts nucleic acid synthesis and repair pathways, which are critical for cellular function and integrity.

Comparative Analysis

To understand the uniqueness of 3H-Imidazo(2,1-i)purine, a comparison with other related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9H-Imidazo[2,1-i]purine | Similar imidazo-purine core | Studied for receptor activity |

| Cladribine | Anticancer derivative | Significant anti-tumor properties |

| Adenosine | Natural nucleoside | Key role in energy transfer |

The specific phosphorylation at the ribofuranosyl position distinguishes 3H-Imidazo(2,1-i)purine from other imidazo-purines, enhancing its biochemical probing capabilities.

Case Studies

Recent studies have highlighted the practical applications of 3H-Imidazo(2,1-i)purine:

- Study on Antiviral Activity : In vitro tests demonstrated that derivatives of this compound could inhibit viral replication effectively at concentrations around 6.4–6.7 µM while also affecting cell viability . This suggests a selective antiviral mechanism that warrants further investigation.

- Research on Enzyme Interaction : A study focused on the interaction of this compound with glycogen phosphorylase showed significant inhibition rates, providing insights into its potential as a therapeutic agent for metabolic disorders.

Eigenschaften

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O6P/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18H,3-4H2,(H2,19,20,21)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACCSKNYAUKFAV-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975921 | |

| Record name | 3-(2-Deoxy-5-O-phosphonopentofuranosyl)-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60508-81-8 | |

| Record name | 1,N(6)-Ethenodeoxyadenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060508818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Deoxy-5-O-phosphonopentofuranosyl)-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.